molecular formula C28H35NO4 B1665293 Asoprisnil CAS No. 199396-76-4

Asoprisnil

Cat. No. B1665293
M. Wt: 449.6 g/mol
InChI Key: GJMNAFGEUJBOCE-MEQIQULJSA-N
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Description

Molecular Structure Analysis

Asoprisnil has been studied using molecular dynamics (MD) simulations to investigate the conformational transition between inactive and active forms of progesterone receptor (PR) bound to a partial agonist . The study found that both active and inactive PR states represent energy minima separated by a barrier that can be traversed .


Chemical Reactions Analysis

Asoprisnil has been shown to down-regulate collagen synthesis in cultured human uterine leiomyoma cells through up-regulating extracellular matrix metalloproteinase inducer .


Physical And Chemical Properties Analysis

Asoprisnil has a molecular formula of C28H35NO4 and a molecular weight of 449.58 . It is a solid substance . The compound belongs to the class of organic compounds known as oxosteroids, which are steroid derivatives carrying a C=O group attached to the steroid skeleton .

Scientific Research Applications

Treatment of Uterine Leiomyoma

  • Scientific Field : Endocrinology & Metabolism .
  • Summary of Application : Asoprisnil, a selective progesterone receptor modulator (SPRM) with mixed progesterone agonist/antagonist activities, has been found to reduce uterine leiomyoma volume in a dose-dependent manner .
  • Methods of Application : The study evaluated the effects of asoprisnil on cell proliferation, the expression of apoptosis-related proteins, and apoptosis in cultured human uterine leiomyoma cells and matched normal myometrial cells .
  • Results : Asoprisnil decreased the number of viable cultured cells, the PCNA-positive rate, and PCNA protein expression in cultured leiomyoma cells. It increased the TUNEL-positive rate, cleaved caspase-3, and cleaved poly (adenosine 5′-diphosphate-ribose) polymerase expression and decreased Bcl-2 protein expression in cultured leiomyoma cells .

Treatment of Gynecological Disorders

  • Scientific Field : Molecular Endocrinology .
  • Summary of Application : Asoprisnil has been suggested as a therapeutic agent for the treatment of gynecological disorders such as uterine fibroids and endometriosis .
  • Methods of Application : The study involved the structural and in vitro characterization of Asoprisnil .
  • Results : Asoprisnil demonstrated antagonism, but not agonism, in a PR-B transfection assay and the T47D breast cancer cell alkaline phosphatase activity assay .

Control of Heavy Menstrual Bleeding (HMB)

  • Scientific Field : Reproductive Medicine .
  • Summary of Application : Uninterrupted treatment with asoprisnil for 12 months effectively controlled HMB and reduced fibroid and uterine volume .
  • Methods of Application : The study involved the administration of asoprisnil for 12 months .
  • Results : The treatment effectively controlled HMB and reduced fibroid and uterine volume with few adverse events .

Long-term Treatment of Heavy Menstrual Bleeding and Uterine Fibroids

  • Scientific Field : Reproductive Medicine .
  • Summary of Application : A 12-month extension study evaluated the safety and efficacy of asoprisnil in women with heavy menstrual bleeding (HMB) associated with uterine fibroids .
  • Methods of Application : Women who had previously received placebo or asoprisnil 10 mg or 25 mg for 12 months in two double-blind studies entered this randomized uncontrolled extension study and received up to 12 additional months of treatment followed by 6 months of post-treatment follow-up .

Pooled Analysis of Two 12-month, Placebo-controlled, Randomized Trials

  • Scientific Field : Reproductive Medicine .
  • Summary of Application : A pooled analysis of two 12-month, placebo-controlled, randomized trials evaluated the safety and efficacy of asoprisnil for heavy menstrual bleeding with uterine fibroids .
  • Methods of Application : Premenopausal women ≥18 years of age in North America with HMB associated with uterine fibroids were included .
  • Results : In all, 90% and 93% of women in the asoprisnil 10-mg and 25-mg groups, respectively, and 35% of women in the placebo group met the primary endpoint . The primary fibroid and uterine volumes were significantly reduced from baseline through month 12 with asoprisnil 10 mg and 25 mg .

Reduction of Uterine Volume and Myoma Volume

  • Scientific Field : Endocrinology & Metabolism .
  • Summary of Application : Recent clinical studies with asoprisnil in patients with uterine leiomyomas demonstrated that asoprisnil reduces uterine volume and myoma volume .
  • Methods of Application : The study involved the administration of asoprisnil to patients with uterine leiomyomas .
  • Results : Asoprisnil was found to reduce uterine volume and myoma volume in a dose- and time-dependent manner and improve leiomyoma pressure symptoms .

Inhibition of Proliferation and Induction of Apoptosis in Cultured Human Uterine Leiomyoma Cells

  • Scientific Field : Endocrinology & Metabolism .
  • Summary of Application : Asoprisnil inhibits proliferation and induces apoptosis in cultured human uterine leiomyoma cells .
  • Methods of Application : The study evaluated the effects of asoprisnil on cell proliferation, the expression of apoptosis-related proteins, and apoptosis in cultured human uterine leiomyoma cells .
  • Results : Asoprisnil decreased the number of viable cultured cells, the PCNA-positive rate, and PCNA protein expression in cultured leiomyoma cells. It increased the TUNEL-positive rate, cleaved caspase-3, and cleaved poly (adenosine 5′-diphosphate-ribose) polymerase expression and decreased Bcl-2 protein expression in cultured leiomyoma cells .

Treatment of Uterine Fibroids and Endometriosis

  • Scientific Field : Molecular Endocrinology .
  • Summary of Application : Asoprisnil was recently in clinical trials for treatment of uterine fibroids and endometriosis .
  • Methods of Application : The study involved the structural and in vitro characterization of Asoprisnil .
  • Results : Asoprisnil demonstrated antagonism, but not agonism, in a PR-B transfection assay and the T47D breast cancer cell alkaline phosphatase activity assay .

Direct Targeting of the Endometrium

  • Scientific Field : Reproductive Medicine .
  • Summary of Application : Asoprisnil appears to target the endometrium directly and produce amenorrhea .
  • Methods of Application : The study involved the administration of asoprisnil .
  • Results : Clinical data show that treatment with asoprisnil is not associated with hypo-estrogenism and bone loss .

Future Directions

Asoprisnil has been shown to inhibit melanogenesis, suggesting potential applications in the treatment of conditions related to melanin overproduction . Further clinical trials and studies are needed to fully understand the potential of Asoprisnil in various therapeutic applications.

properties

IUPAC Name

(8S,11R,13S,14S,17S)-11-[4-[(E)-hydroxyiminomethyl]phenyl]-17-methoxy-17-(methoxymethyl)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H35NO4/c1-27-15-24(19-6-4-18(5-7-19)16-29-31)26-22-11-9-21(30)14-20(22)8-10-23(26)25(27)12-13-28(27,33-3)17-32-2/h4-7,14,16,23-25,31H,8-13,15,17H2,1-3H3/b29-16+/t23-,24+,25-,27-,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJMNAFGEUJBOCE-MEQIQULJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3=C4CCC(=O)C=C4CCC3C1CCC2(COC)OC)C5=CC=C(C=C5)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@@H](C3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@]2(COC)OC)C5=CC=C(C=C5)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40904033
Record name Asoprisnil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40904033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Asoprisnil

CAS RN

199396-76-4
Record name Asoprisnil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=199396-76-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Asoprisnil [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199396764
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Asoprisnil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06680
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Asoprisnil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40904033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ASOPRISNIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72W09924WP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,350
Citations
D DeManno, W Elger, R Garg, R Lee, B Schneider… - Steroids, 2003 - Elsevier
… Asoprisnil demonstrates a high degree of receptor and tissue selectivity, with high-binding … , both asoprisnil and J912 induce partial agonist and antagonist effects. Asoprisnil induces …
Number of citations: 155 www.sciencedirect.com
KP Madauss, ET Grygielko, SJ Deng… - Molecular …, 2007 - academic.oup.com
… In rat leiomyoma ELT3 cells, asoprisnil demonstrated partial P 4 -like inhibition of … assay, asoprisnil demonstrated no P 4 -like ability to oppose estrogen. Our data suggest that asoprisnil …
Number of citations: 169 academic.oup.com
T Maruo, N Ohara, S Yoshida… - Expert Opinion on …, 2011 - Taylor & Francis
… These results suggest that both asoprisnil and ulipristal exert an antiproliferative activity in cultured leiomyoma cells. However, to our great interest, asoprisnil did not affect the …
Number of citations: 32 www.tandfonline.com
K Chwalisz, L Larsen, C Mattia-Goldberg, A Edmonds… - Fertility and sterility, 2007 - Elsevier
… , asoprisnil has no antiglucocorticoid effects in human beings at therapeutic doses. Asoprisnil … In this study, the use of asoprisnil as an oral treatment for women with uterine leiomyomata …
Number of citations: 197 www.sciencedirect.com
G Schubert, W Elger, G Kaufmann… - Seminars in …, 2005 - thieme-connect.com
… Unlike progesterone antagonists, asoprisnil and related compounds … asoprisnil and J 1042, in the presence of amenorrhea and follicular phase estradiol concentrations. Asoprisnil was …
Number of citations: 50 www.thieme-connect.com
N Ohara, A Morikawa, W Chen, J Wang… - Reproductive …, 2007 - journals.sagepub.com
… of asoprisnil on proliferation, apoptosis, and growth factor expression in cultured leiomyoma and normal myometrial cells. Treatment with asoprisnil … Similarly, asoprisnil decreased Bcl-2 …
Number of citations: 68 journals.sagepub.com
A Morikawa, N Ohara, Q Xu, K Nakabayashi… - Human …, 2008 - academic.oup.com
BACKGROUND A recent clinical trial demonstrated that selective progesterone receptor modulator asoprisnil is effective in reducing uterine leiomyoma volume. We investigated the …
Number of citations: 78 academic.oup.com
ARW Williams, HOD Critchley, J Osei… - Human …, 2007 - academic.oup.com
BACKGROUND Asoprisnil is a selective progesterone receptor modulator with mixed progesterone agonist/antagonist activity which controls uterine bleeding via an endometrial effect. …
Number of citations: 148 academic.oup.com
W Chen, N Ohara, J Wang, Q Xu, J Liu… - The Journal of …, 2006 - academic.oup.com
… asoprisnil may directly target the uterine leiomyomata. Objective and Methods: The present study evaluated the effects of asoprisnil … untreated cultures, asoprisnil decreased the number …
Number of citations: 122 academic.oup.com
J Wilkens, K Chwalisz, C Han, J Walker… - The Journal of …, 2008 - academic.oup.com
… of asoprisnil on uterine artery blood flow. Furthermore, we assessed effects of asoprisnil on … in four centers and treated with 10 or 25 mg asoprisnil or placebo for 12 wk before surgery. At …
Number of citations: 133 academic.oup.com

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